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Compound of Interest

Compound Name: 2-Chloro-5-isopropoxypyrazine

Cat. No.: B1429424

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Chloro-5-isopropoxypyrazine (CAS No. 1081522-65-7).[1][2][3] As a key intermediate in
various synthetic applications, a thorough understanding of its structural and electronic
properties through spectroscopic analysis is paramount. This document presents a detailed
analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. While experimental spectra are not publicly available, this guide offers
a robust, predicted dataset based on fundamental spectroscopic principles and data from
analogous structures.

Molecular Structure and Spectroscopic Overview

2-Chloro-5-isopropoxypyrazine possesses a molecular formula of C7HeCIN20 and a
molecular weight of 172.61 g/mol .[1][2] The pyrazine ring, substituted with an electron-
withdrawing chlorine atom and an electron-donating isopropoxy group, creates a distinct
electronic environment that is reflected in its spectroscopic signatures.

Caption: Molecular structure of 2-Chloro-5-isopropoxypyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following are the predicted *H and *3C NMR spectra for 2-Chloro-5-
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isopropoxypyrazine.

Predicted *H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons
on the pyrazine ring and the protons of the isopropoxy group.

] Predicted Chemical o Coupling Constant
Proton Assignment _ Multiplicity
Shift (8, ppm) (J, Hz)
Pyrazine H-3 79-8.1 Singlet
Pyrazine H-6 76-7.8 Singlet
Isopropoxy CH 48-5.0 Septet ~6.0
Isopropoxy CHs 1.3-15 Doublet ~6.0

The downfield chemical shifts of the pyrazine protons are due to the deshielding effect of the
electronegative nitrogen atoms in the aromatic ring. The isopropoxy methine proton appears as
a septet due to coupling with the six equivalent methyl protons, which in turn appear as a
doublet.

Caption: *H NMR assignments for 2-Chloro-5-isopropoxypyrazine.

Predicted **C NMR Spectrum

The 13C NMR spectrum will provide information on the number and electronic environment of
the carbon atoms.
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Carbon Assignment

Predicted Chemical Shift (8, ppm)

C-2 (C-Cl) 150 - 155
C-5 (C-0) 158 - 162
C-3 130 - 135
C-6 125-130
Isopropoxy CH 70-75
Isopropoxy CHs 20-25

The carbons directly attached to the electronegative chlorine and oxygen atoms (C-2 and C-5)

are expected to be the most downfield. The chemical shifts of the pyrazine ring carbons are

influenced by the substituents and the ring nitrogens.[4][5]

Caption: 13C NMR assignments for 2-Chloro-5-isopropoxypyrazine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm~?)

Vibrational Mode

Intensity

2980 - 2940 C-H stretch (aliphatic) Medium-Strong
~3050 C-H stretch (aromatic) Weak
C=C and C=N stretch ,
1580 - 1450 o Medium-Strong
(aromatic ring)
1250 - 1200 C-O stretch (aryl-alkyl ether) Strong
C-H out-of-plane bend
850 - 800 ) Strong
(aromatic)
750 - 700 C-Cl stretch Medium-Strong
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The IR spectrum is expected to be characterized by the C-H stretching vibrations of the
isopropoxy group and the pyrazine ring, the characteristic aromatic ring stretching vibrations, a
strong C-O stretching band for the ether linkage, and a C-ClI stretching absorption.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

m/z Interpretation

Molecular ion (M*) peak with ~3:1 ratio due to

Lraiia 35Cl and 37Cl isotopes

157/159 Loss of CHs

130 Loss of CsH7 (isopropy! group)
115 Loss of isopropoxy group (OCsH?7)

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the
presence of chlorine. The fragmentation is likely to proceed through the loss of the isopropyl

[M - CH3]+.
}' m/z = 157/159
[C7THOCIN20]+.|__ - C3H7 [M - C3H7]+.
m/z=172/174 ) _5c3H7 m/z = 130

[M - OC3H7]+.
m/z = 115
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group or the entire isopropoxy moiety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.1081522-65-7|2-Chloro-5-isopropoxypyrazine|BLD Pharm [bldpharm.com]
¢ 2. chemscene.com [chemscene.com]
e 3. 2-Chloro-5-isopropoxypyrazine | 1081522-65-7 [chemicalbook.com]

e 4.13.13 Uses of 13C NMR Spectroscopy — Organic Chemistry: A Tenth Edition — OpenStax
adaptation 1 [ncstate.pressbooks.pub]

e 5.13C NMR Chemical Shift [sites.science.oregonstate.edu]

e 6. 6.3 IR Spectrum and Characteristic Absorption Bands — Organic Chemistry |
[kpu.pressbooks.pub]

e 7. m.youtube.com [m.youtube.com]
e 8. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Chloro-5-
isopropoxypyrazine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14294244#spectroscopic-data-of-2-chloro-5-
isopropoxypyrazine-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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